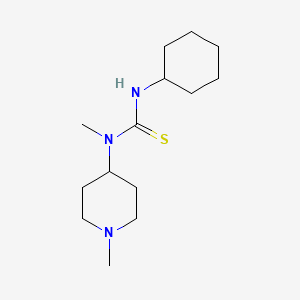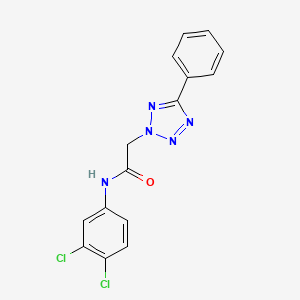![molecular formula C16H15N3O3S B5876513 N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B5876513.png)
N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a carbamothioyl group attached to a 2,3-dimethylphenyl ring and a nitrobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide typically involves the reaction of 2,3-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
化学反应分析
Types of Reactions
N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
- N-[(2,3-dimethylphenyl)carbamothioyl]benzamide
- N-{[(2,3-dimethylphenyl)carbamothioyl]amino}butanamide
- N-2,5-Dimethylphenylthioureido acid derivatives
Uniqueness
N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzamide moiety, in particular, contributes to its potential as a versatile compound in various applications .
属性
IUPAC Name |
N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-4-3-5-14(11(10)2)17-16(23)18-15(20)12-6-8-13(9-7-12)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKFMHGLKFUILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
![6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B5876441.png)
![[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea](/img/structure/B5876453.png)




![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)
![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)


